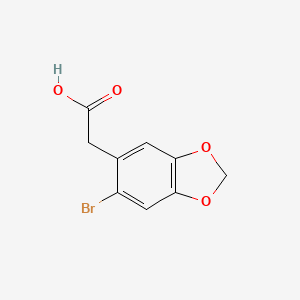

(6-Bromo-1,3-benzodioxol-5-yl)acetic acid

Description

Significance of Brominated Benzodioxole Scaffolds in Modern Organic Synthesis

The 1,3-benzodioxole (B145889) moiety is a prominent structural feature in a wide array of biologically active molecules and serves as a crucial precursor in both the pharmaceutical and industrial sectors. chemicalbook.com The dioxole ring, with its two oxygen atoms, increases the electron density of the fused benzene (B151609) ring, which can facilitate certain chemical reactions. chemicalbook.com

The strategic placement of a bromine atom on this scaffold, as seen in (6-Bromo-1,3-benzodioxol-5-yl)acetic acid, is of particular importance to synthetic organic chemists. The bromine atom is an effective leaving group and provides a reactive "handle" for introducing further chemical diversity. cymitquimica.com This allows the benzodioxole core to be modified through various coupling reactions and nucleophilic substitutions, enabling the construction of larger, more complex molecular architectures. ontosight.aismolecule.com For instance, brominated precursors are commonly used in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form new carbon-carbon bonds. The versatility of the brominated benzodioxole scaffold makes it a foundational component for creating libraries of novel compounds for further investigation. researchgate.net

Derivatives of 1,3-benzodioxole are being explored for a range of potential therapeutic properties, including neuroprotective and anti-inflammatory effects. chemicalbook.com Furthermore, the benzodioxole structure is a component in certain drugs that have demonstrated excellent bioavailability and low cytotoxicity. enamine.net

Role of Acetic Acid Derivatives in Contemporary Medicinal Chemistry

Acetic acid and its derivatives are fundamental building blocks in organic synthesis, particularly within pharmaceutical chemistry. wikipedia.org The acetic acid functional group (-CH₂COOH) can be readily converted into other functional groups such as esters, amides, and hydrazides, allowing chemists to systematically modify a parent molecule's properties, including its solubility, stability, and ability to interact with biological targets. rjpbcs.comnih.gov

The combination of the benzodioxole scaffold with an acetic acid moiety has been a subject of direct investigation in medicinal chemistry. A 2020 study detailed the synthesis of novel benzodioxole derivatives bearing aryl acetic acid groups, which were evaluated as inhibitors of cyclooxygenase (COX) enzymes. nih.gov COX enzymes are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). In this research, some of the synthesized benzodioxole acetic acid compounds demonstrated potent inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov This highlights a direct application of the benzodioxole acetic acid framework in the rational design of new potential anti-inflammatory agents.

The general class of benzodioxole derivatives has been investigated for a wide spectrum of pharmacological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. ontosight.ai The acetic acid portion of the molecule provides a critical point for interaction with biological systems and for synthetic modification.

Overview of Current Research Trajectories and Academic Relevance

The primary academic and research relevance of this compound is its function as a synthetic intermediate for creating novel, more elaborate compounds for scientific evaluation. Its bifunctional nature—a reactive brominated aromatic ring and a modifiable carboxylic acid group—makes it a versatile starting material.

Current research trajectories indicate that the (6-bromo-1,3-benzodioxol-5-yl) core is being incorporated into larger molecules with potential therapeutic applications. For example, researchers have synthesized and are investigating complex hydrazide and thiazole (B1198619) derivatives containing this bromo-benzodioxole unit for their potential antimicrobial, antifungal, and anticancer activities. ontosight.aismolecule.com The synthesis of these target molecules relies on the unique reactivity of precursors like this compound or its closely related analogues.

Beyond medicinal chemistry, the broader benzodioxole scaffold has also found applications in agricultural science. In one research avenue, a series of N-(benzo[d] ontosight.aiontosight.aidioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized as potent agonists for the auxin receptor TIR1, a key regulator of plant growth. researchgate.netfrontiersin.org One compound, in particular, showed an exceptional ability to promote root growth, demonstrating the utility of the benzodioxole scaffold in developing new plant growth regulators. researchgate.netfrontiersin.org This illustrates that while the direct study of this compound is limited, its core structure is part of active and diverse research programs aimed at discovering new bioactive compounds.

Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

| This compound | 5470-14-4 | C₉H₇BrO₄ |

| 6-Bromo-1,3-benzodioxole-5-carboxylic acid | 60546-62-5 | C₈H₅BrO₄ |

| Bromoacetic acid | 79-08-3 | C₂H₃BrO₂ |

| 1,3-Benzodioxole | 274-09-9 | C₇H₆O₂ |

| N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide | Not Available | C₁₇H₁₃BrN₂O₅ |

| (5E)-5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one | Not Available | C₁₁H₆BrNO₃S₂ |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(6-bromo-1,3-benzodioxol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c10-6-3-8-7(13-4-14-8)1-5(6)2-9(11)12/h1,3H,2,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKSRUJGTGXBMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282512 | |

| Record name | (6-Bromo-2H-1,3-benzodioxol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-14-4 | |

| Record name | NSC26263 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (6-Bromo-2H-1,3-benzodioxol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-Bromo-1,3-benzodioxol-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Preparations of 6 Bromo 1,3 Benzodioxol 5 Yl Acetic Acid

Direct Synthesis Strategies for the Compound

Direct synthesis strategies focus on constructing the final molecule by either introducing the bromine atom onto a pre-existing acetic acid-substituted benzodioxole or by attaching the acetic acid side chain to a brominated benzodioxole core. These methods are often favored for their efficiency, though they hinge on achieving high regioselectivity.

One of the most direct approaches to synthesizing (6-Bromo-1,3-benzodioxol-5-yl)acetic acid involves the regioselective bromination of 1,3-benzodioxol-5-ylacetic acid or its ester derivatives. The methylenedioxy group is an ortho-, para-directing group, which activates the aromatic ring for electrophilic substitution. The position para to the oxygen atom (C6) is sterically accessible and electronically favored for bromination.

The reaction typically employs a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent. The choice of solvent and reaction conditions is critical to control the selectivity and prevent side reactions, such as bromination at other positions or on the acetic acid side chain. For instance, the synthesis of related benzodioxole derivatives has been achieved by dissolving the acetic acid precursor in a solvent like methanol (B129727), followed by the careful, often cooled, addition of the brominating agent. nih.gov

| Parameter | Details | Purpose |

| Starting Material | 1,3-Benzodioxol-5-ylacetic acid or its ester | Provides the core benzodioxole and acetic acid moiety. |

| Brominating Agent | N-Bromosuccinimide (NBS), Bromine (Br₂) | Source of the electrophilic bromine for substitution onto the aromatic ring. |

| Solvent | Acetonitrile (B52724), Chloroform, Acetic Acid | Provides a medium for the reaction and influences reactivity and selectivity. |

| Temperature Control | 0–5°C | Minimizes over-substitution and side reactions by controlling the reaction rate. |

An alternative strategy begins with a benzodioxole ring that has already been brominated at the correct position. The key intermediate for this pathway is often 6-Bromo-1,3-benzodioxole-5-carboxaldehyde. This aldehyde can be converted to the desired acetic acid through a variety of established organic transformations.

One common sequence involves the following steps:

Oxidation: The aldehyde group (-CHO) is oxidized to a carboxylic acid group (-COOH) to form 6-Bromo-1,3-benzodioxole-5-carboxylic acid.

Reduction and Cyanation (alternative): The aldehyde can be reduced to an alcohol, converted to a halide, and then subjected to cyanation to introduce a carbon atom, followed by hydrolysis to the acetic acid.

Homologation: More direct methods, such as the Wittig reaction or Horner-Wadsworth-Emmons reaction, can be used to add a one-carbon unit, followed by transformations to yield the acetic acid side chain.

This approach benefits from the availability of methods to produce the brominated aldehyde intermediate with high purity.

The synthesis of this compound can be designed as either a linear or a convergent process.

Convergent Synthesis: A convergent approach involves preparing key fragments of the molecule separately and then combining them in the final stages. For this target molecule, this is less common but could involve synthesizing a brominated aromatic fragment and a separate side-chain precursor, which are then joined via a coupling reaction.

The choice between these pathways depends on the availability of starting materials, the efficiency of individual reactions, and the ease of purification of intermediates. libretexts.orgmedium.com

Advanced Catalytic Approaches in Compound Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective bond formations. The synthesis of this compound and its derivatives can benefit significantly from such advanced approaches, particularly those involving transition metals.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon bonds. researchgate.net The bromine atom in this compound serves as a versatile handle for these transformations.

Suzuki-Miyaura Reaction: The Suzuki-Miyaura reaction, or Suzuki coupling, is an organic reaction that couples an organoboron species with an organohalide using a palladium complex catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize substituted biphenyls and other conjugated systems. wikipedia.org For derivatives of this compound, the aryl bromide can be coupled with various aryl or vinyl boronic acids. researchgate.netderpharmachemica.com

The catalytic cycle generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl bromide (R¹-X) to form an organopalladium intermediate. libretexts.orgharvard.edu

Transmetalation: In the presence of a base, the organoboron reagent (R²-BY₂) reacts with the palladium intermediate, transferring the R² group to the palladium. libretexts.orgharvard.edu

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.orgharvard.edu

Table 1: Typical Conditions for Suzuki-Miyaura Reactions

| Component | Example | Function / Role | Source |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle | nih.govtcichemicals.com |

| Ligand | PPh₃, BINAP | Stabilizes the catalyst and promotes key steps | nih.govacs.org |

| Base | Na₂CO₃, K₂CO₃, NaOEt | Activates the organoboron species | researchgate.netharvard.eduthieme-connect.com |

| Solvent | Dioxane/Water, Benzene (B151609), Toluene | Solubilizes reactants and influences reaction rate | harvard.edutcichemicals.comthieme-connect.com |

| Organoboron Reagent | Arylboronic acids, Aryltrifluoroborates | Source of the new carbon fragment | wikipedia.orgharvard.edu |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of aryl or vinyl halides with activated alkenes in the presence of a base. organic-chemistry.org This reaction could be employed to synthesize the acetic acid side chain on a precursor molecule. For instance, 5-bromo-6-iodo-1,3-benzodioxole could be reacted with an acrylate ester (e.g., methyl acrylate). The resulting product could then be reduced to form the propanoic acid side chain, which can be further modified. The reaction typically shows high selectivity for the trans product. organic-chemistry.org The mechanism involves oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination. thieme-connect.de

While palladium is dominant, other catalytic systems offer potential alternatives for synthesizing derivatives of this compound.

Other Metal-Mediated Systems: Nickel catalysts are sometimes employed for Suzuki-Miyaura-type reactions as a more cost-effective alternative to palladium. nih.gov Copper catalysts are also utilized in various organic transformations, such as the Huisgen 1,3-dipolar cycloaddition ("click reaction"), which can be used to link the benzodioxole moiety to other complex structures. researchgate.net

Organocatalytic Systems: Organocatalysis uses small, metal-free organic molecules to catalyze chemical reactions. This approach is valued for its stability, low cost, and reduced environmental impact. For a molecule like this compound, organocatalysis could potentially be applied in steps such as asymmetric Michael additions to introduce the acetic acid side-chain precursor onto the aromatic ring system, offering a pathway to chiral derivatives.

Acetic acid can play multiple roles in catalytic reactions beyond being a simple solvent.

Solvent: It can serve as the reaction medium, particularly in processes like palladium-catalyzed acetoxylation or certain Suzuki-Miyaura reactions. thieme-connect.comnsf.gov Its polar, protic nature can influence catalyst activity and substrate solubility.

Additive/Reagent: In some palladium-catalyzed C-H activation reactions, the carboxylate moiety of an acetic acid derivative can act as a directing group, facilitating bond cleavage at a specific position. acs.orgnih.gov Acetic acid can also be a byproduct of reactions that use palladium acetate, Pd(OAc)₂, as the precatalyst. researchgate.net

pH Modifier: In aqueous or biphasic Suzuki reactions, acetic acid can be used to adjust the pH of the reaction mixture, which can be critical for catalyst performance. thieme-connect.com

Workup and Crystallization: Acetic acid is sometimes used during the workup procedure of a reaction, for example, to neutralize a basic mixture or to facilitate product crystallization. acs.org

Reaction Condition Optimization for Enhanced Synthetic Efficiency

Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the economic viability of a synthetic route.

The choice of solvent is a critical parameter in optimizing catalytic reactions, as it can significantly impact reaction rates, selectivity, and catalyst stability.

In Suzuki-Miyaura reactions , a wide range of solvents can be used. Biphasic systems, such as toluene/water or dioxane/water, are common, as they accommodate both the organic-soluble halide and the water-soluble inorganic base. tcichemicals.comthieme-connect.com The ability to run these reactions in aqueous media is a significant advantage, reducing reliance on volatile organic compounds. harvard.edu

For Heck reactions , polar aprotic solvents like DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone) are frequently used, often at elevated temperatures. thieme-connect.de The choice of solvent can influence the regioselectivity and efficiency of the coupling process.

The optimization process involves screening various solvents to find the ideal balance of solubility for the substrate, catalyst, and reagents, while also considering the thermal stability required for the reaction.

Table 2: Influence of Solvent on Palladium-Catalyzed Reactions

| Reaction Type | Common Solvents | General Observations | Source |

| Suzuki-Miyaura | Dioxane/Water, Toluene, DMF, Aqueous media | Biphasic systems facilitate the interaction of organic substrates and inorganic bases. Water as a solvent aligns with green chemistry principles. | tcichemicals.comthieme-connect.com |

| Heck Reaction | DMF, NMP, Acetonitrile | Polar aprotic solvents are generally effective. Ionic liquids have also been explored as alternative media. | thieme-connect.de |

| C-H Acetoxylation | Acetic Acid | Acetic acid can serve as both the solvent and a reactant (acetate source). | nsf.gov |

Temperature and Pressure Effects on Reaction Kinetics and Selectivity

The influence of temperature and pressure on the synthesis of this compound is critical for controlling reaction rates and maximizing the selectivity towards the desired product. While specific data for this particular compound is scarce, general principles from analogous reactions provide valuable insights.

Pressure is less commonly a critical parameter in these types of reactions when carried out in the liquid phase under atmospheric conditions. However, in sealed-vessel microwave-assisted synthesis, the autogenous pressure generated by the heated solvent can significantly influence the reaction kinetics. This increased pressure can elevate the boiling point of the solvent, allowing for higher reaction temperatures to be reached, which can dramatically reduce reaction times.

The selectivity of the reaction can also be temperature-dependent. In the Darzens condensation, the diastereoselectivity of the resulting glycidic ester can be influenced by the reaction temperature, with lower temperatures often favoring the formation of one diastereomer over the other.

A summary of typical temperature and pressure conditions for analogous reactions is presented in the table below.

| Reaction Type | Typical Temperature Range (°C) | Typical Pressure Conditions | Expected Impact on this compound Synthesis |

| Perkin Reaction | 100 - 200 | Atmospheric | Higher temperatures increase reaction rate but may lead to side products. |

| Darzens Condensation | Room Temperature - 100 | Atmospheric | Temperature can influence diastereoselectivity of the intermediate glycidic ester. |

| Microwave-Assisted | 80 - 150 | Autogenous (elevated) | Increased temperature and pressure significantly reduce reaction time. |

Catalyst Loading and Reagent Stoichiometry for Optimized Yields

The optimization of catalyst loading and reagent stoichiometry is a crucial aspect of developing an efficient synthesis for this compound. The appropriate balance of reactants and catalyst ensures maximum conversion of the starting material while minimizing waste and the formation of byproducts.

In a potential Perkin reaction route starting from 6-bromopiperonal, the base catalyst, typically an alkali salt of the carboxylic acid anhydride used, plays a critical role. The catalyst loading is generally in the range of 0.5 to 1.0 molar equivalents relative to the aldehyde. The stoichiometry of the anhydride is usually in excess to act as both a reactant and a solvent.

For a Darzens condensation approach, a strong base such as an alkoxide is required in stoichiometric amounts to deprotonate the α-haloester. The molar ratio of the aldehyde, α-haloester, and base is typically close to 1:1:1 to ensure complete reaction.

The table below outlines plausible catalyst and reagent stoichiometries for the synthesis of this compound based on analogous transformations.

| Reaction Type | Catalyst | Typical Catalyst Loading (mol%) | Key Reagent Stoichiometry (relative to aldehyde) |

| Perkin Reaction | Sodium Acetate | 50 - 100 | Acetic Anhydride: 1.5 - 3.0 equivalents |

| Darzens Condensation | Sodium Ethoxide | 100 | Ethyl Chloroacetate: 1.0 - 1.2 equivalents |

| Microwave-Assisted Perkin | Triethylamine | 100 - 150 | Acetic Anhydride: 1.5 - 2.0 equivalents |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and often improved product purity. acs.orgasianpubs.org The application of microwave irradiation to the synthesis of this compound could provide a more efficient route.

In the context of the Perkin reaction, microwave irradiation can dramatically shorten the reaction time from several hours to a matter of minutes. asianpubs.org For the synthesis of cinnamic acid derivatives, a mixture of the aromatic aldehyde, acetic anhydride, and a base such as triethylamine or sodium acetate can be irradiated in a microwave reactor. The high temperatures and pressures achieved in a sealed vessel under microwave conditions can lead to a significant rate enhancement.

Similarly, microwave-assisted Darzens and Knoevenagel condensations have been reported to proceed with high efficiency. youtube.commychemblog.com These solvent-free or solvent-minimal conditions are also environmentally advantageous. For the synthesis of this compound, a plausible microwave-assisted approach would involve heating a mixture of 6-bromopiperonal and a suitable active methylene (B1212753) compound in the presence of a catalyst.

The following table summarizes potential parameters for a microwave-assisted synthesis of a precursor to this compound.

| Reaction Type | Reactants | Catalyst/Base | Microwave Power (W) | Temperature (°C) | Time (min) |

| Perkin-type | 6-Bromopiperonal, Acetic Anhydride | Sodium Acetate | 100 - 300 | 120 - 150 | 5 - 15 |

| Knoevenagel-type | 6-Bromopiperonal, Malonic Acid | Piperidine/Pyridine | 100 - 400 | 100 - 130 | 2 - 10 |

Chemical Reactivity and Transformation Studies of 6 Bromo 1,3 Benzodioxol 5 Yl Acetic Acid

Functional Group Modifications of the Acetic Acid Side Chain

The acetic acid moiety of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid is a versatile functional group that readily undergoes transformations common to carboxylic acids. These modifications are crucial for creating derivatives with altered physical properties, such as solubility and volatility, and for synthesizing more complex molecules like amides and peptides for various research applications.

Esterification

The conversion of the carboxylic acid to an ester is a fundamental transformation, often employed to protect the acid group or to create precursors for further reactions. While specific studies on the esterification of this compound are not extensively detailed, the reactivity is analogous to its non-brominated parent compound, 3,4-(methylenedioxy)phenylacetic acid.

A common and effective method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. For the synthesis of the corresponding methyl ester, the reaction can be carried out by dissolving the acid in methanol (B129727) and adding a catalyst such as oxalyl chloride or thionyl chloride at low temperatures. wikipedia.org The reaction proceeds by activating the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol.

Table 1: Representative Conditions for Esterification of Phenylacetic Acid Analogs

| Reactant | Reagent(s) | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,4-(Methylenedioxy)phenylacetic acid | Oxalyl chloride, Methanol | Methanol | 0 °C, 30-45 min | Methyl 2-(1,3-benzodioxol-5-yl)acetate | Not specified | wikipedia.org |

| Acetic acid | Isopentyl alcohol, H₂SO₄ | None | Reflux | Isopentyl acetate | 80-90% |

This table presents data for analogous esterification reactions to illustrate the general methodology.

Hydrolysis

The reverse reaction, the hydrolysis of an ester back to the carboxylic acid, is equally important. This is typically achieved under basic conditions, a process known as saponification. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), often in a mixture of solvents like methanol, water, and tetrahydrofuran (B95107) (THF) to ensure solubility. wikipedia.org The mixture is heated to reflux to drive the reaction to completion. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt, precipitating the desired carboxylic acid. wikipedia.org

This process is highly efficient, with studies on related benzodioxole ketoesters showing near-quantitative conversion. wikipedia.org The robustness of this reaction makes it a reliable method for deprotection in multi-step syntheses.

The formation of an amide bond by reacting the carboxylic acid group with a primary or secondary amine is one of the most significant reactions in medicinal chemistry and materials science. This transformation allows for the direct incorporation of the (6-Bromo-1,3-benzodioxol-5-yl)acetyl scaffold into larger molecules, including peptides and other biologically relevant structures.

The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxyl group. This is typically accomplished using a variety of peptide coupling reagents . These reagents convert the carboxylic acid into a highly reactive intermediate that is readily attacked by the amine nucleophile.

Common classes of coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC).

Onium Salts: Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, COMU) are highly efficient and known for minimizing side reactions and racemization.

The synthesis of amide derivatives of this compound, specifically 2-(6-Bromo-benzo wikipedia.orgorganic-chemistry.orgdioxol-5-yl)-acetamide and 2-(6-Bromo-benzo wikipedia.orgorganic-chemistry.orgdioxol-5-yl)-N,N-dimethyl-acetamide, has been reported in the patent literature, confirming the successful application of amidation reactions to this substrate.

A general procedure for amidation involves first converting the carboxylic acid to a more reactive acyl chloride. This can be achieved by treating the acid with a reagent like oxalyl chloride or thionyl chloride in an inert solvent such as dichloromethane (B109758) at 0 °C. After removing the excess chlorinating agent, the resulting acyl chloride can be directly reacted with the desired amine to form the amide bond.

Table 2: Common Reagents for Amide Bond Formation

| Coupling Reagent Class | Examples | Common Additives | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt | Widely used, cost-effective. |

| Phosphonium Salts | BOP, PyBOP, PyAOP | None required | High reactivity, low racemization. |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | None required | Very fast reaction rates, suitable for solid-phase synthesis. |

| Acid Halide Formation | Oxalyl Chloride, Thionyl Chloride | DMF (catalyst) | Forms highly reactive acyl chloride intermediate. |

This table summarizes general classes of reagents applicable for the amidation of this compound.

The choice of coupling reagent and reaction conditions (solvent, base, temperature) is crucial for achieving high yields and purity, especially when working with complex or sterically hindered amines or in the context of peptide synthesis where preserving stereochemical integrity is paramount. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) with carbodiimides can further enhance reaction rates and suppress racemization.

Reduction and Oxidation Transformations of the Carboxylic Acid

The carboxylic acid functional group in this compound is amenable to both reduction and oxidation, leading to key synthetic intermediates.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(6-Bromo-1,3-benzodioxol-5-yl)ethanol. This transformation is typically achieved using powerful reducing agents. While specific documented procedures for this exact substrate are not prevalent in readily available literature, standard methodologies for the reduction of phenylacetic acids are applicable. Commonly employed reagents for this purpose include lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), or borane (B79455) complexes such as borane-tetrahydrofuran (B86392) (BH₃·THF). These reagents effectively convert the carboxylic acid to the alcohol, providing a crucial intermediate for further synthetic manipulations, such as the preparation of aldehydes or esters.

Oxidation: The acetic acid side chain can undergo oxidation, although this is a less common transformation compared to reactions involving the aromatic ring or the carboxyl group itself. Oxidative conditions can lead to the cleavage of the side chain or modification of the benzylic position. For instance, strong oxidizing agents like potassium permanganate (B83412) in an acidic medium can oxidize phenylacetic acids, often leading to the formation of benzaldehyde (B42025) derivatives through oxidative decarboxylation. The initial step in such a reaction would be the oxidation of the benzylic carbon.

Cyclization and Annulation Strategies Utilizing the Scaffold

The structure of this compound is well-suited for the construction of polycyclic systems through cyclization and annulation reactions. These strategies are fundamental in synthesizing complex heterocyclic frameworks.

This compound is a precursor for building fused heterocyclic systems, which are common motifs in pharmacologically active compounds. A general strategy involves the conversion of the acetic acid moiety into other functional groups that can participate in cyclization reactions.

For example, the carboxylic acid can be converted to the corresponding aldehyde, 6-bromo-1,3-benzodioxole-5-carbaldehyde. This aldehyde serves as a key electrophile in condensation reactions to form heterocyclic rings. One such application is the synthesis of thiazolidine (B150603) and thiazolone derivatives. The reaction of 6-bromo-1,3-benzodioxole-5-carbaldehyde with amino acids containing a thiol group, such as cysteine, can lead to the formation of a thiazolidine ring. Subsequent transformations can yield more complex fused systems, like the thiazol-4-one ring found in (5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one. nih.gov These types of reactions demonstrate the utility of the scaffold in creating diverse heterocyclic structures.

| Starting Material | Reagent | Product Type | Fused System |

| 6-Bromo-1,3-benzodioxole-5-carbaldehyde | N-(4-methylphenyl)cysteine derivative | Thiazol-4-one | Thiazole (B1198619) fused system |

This interactive table summarizes a potential pathway to fused heterocyclic systems.

The molecule can undergo intramolecular cyclization to form new rings, a key strategy for building rigid, polycyclic structures. A prominent example of this is the intramolecular Friedel-Crafts acylation. sigmaaldrich.comnih.gov This reaction typically involves the conversion of the carboxylic acid to a more reactive acyl chloride.

The synthesis proceeds by first treating this compound with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form (6-Bromo-1,3-benzodioxol-5-yl)acetyl chloride. In the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), the acyl chloride can then undergo an intramolecular electrophilic aromatic substitution. The newly formed acylium ion attacks the electron-rich benzodioxole ring, leading to the formation of a new six-membered ring and yielding a tricyclic ketone. This cyclization provides a direct route to fused carbocyclic systems.

| Reactant | Reagent 1 | Reagent 2 | Expected Product | Reaction Type |

| This compound | SOCl₂ or (COCl)₂ | AlCl₃ | Fused Tricyclic Ketone | Intramolecular Friedel-Crafts Acylation |

This interactive table outlines the steps for intramolecular cyclization.

Derivatization Pathways for the Generation of Novel Analogues

The carboxylic acid functionality of this compound is a prime site for derivatization to generate a library of novel analogues with potentially new chemical and biological properties. Standard transformations of carboxylic acids, such as esterification and amidation, are readily applicable.

Esterification: The synthesis of esters, such as methyl (6-bromo-1,3-benzodioxol-5-yl)acetate, can be accomplished through Fischer esterification. This involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). Alternatively, the acid can be converted to its acyl chloride and then reacted with an alcohol. A related ester, methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate, has been synthesized by reacting the corresponding carboxylic acid with methanol in dichloromethane. nih.gov

Amidation: The formation of amides, for example, 2-(6-Bromo-1,3-benzodioxol-5-yl)acetamide, is another important derivatization pathway. sigmaaldrich.com This is typically achieved by first converting the carboxylic acid to its more reactive acyl chloride using thionyl chloride. The subsequent reaction of the acyl chloride with ammonia (B1221849) or a primary/secondary amine yields the corresponding amide. These amide derivatives can serve as precursors for further transformations or as final target molecules in medicinal chemistry research.

| Derivative Type | Typical Reagents | Example Product Name | CAS Number |

| Ester | Methanol, H₂SO₄ | Methyl (6-bromo-1,3-benzodioxol-5-yl)acetate | N/A |

| Amide | 1. SOCl₂ 2. Ammonia | 2-(6-Bromo-1,3-benzodioxol-5-yl)acetamide | 857794-75-3 sigmaaldrich.com |

This interactive table details common derivatization pathways.

Spectroscopic and Chromatographic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For (6-Bromo-1,3-benzodioxol-5-yl)acetic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetic acid moiety, and the methylene protons of the benzodioxole ring.

¹H NMR Data Table for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | -OCH₂O- |

| Data not available | Data not available | Data not available | -CH₂COOH |

| Data not available | Data not available | Data not available | -COOH |

Detailed experimental ¹H NMR data for this compound is not publicly available in the searched academic literature. The expected chemical shifts would show two singlets for the non-equivalent aromatic protons. The methylene protons of the dioxole ring would appear as a singlet, and the methylene protons of the acetic acid side chain would also present as a singlet. The acidic proton of the carboxyl group would likely appear as a broad singlet at a higher chemical shift.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

¹³C NMR Data Table for this compound

| Chemical Shift (ppm) | Assignment |

| Data not available | C=O (Carboxylic Acid) |

| Data not available | Aromatic C-O |

| Data not available | Aromatic C-O |

| Data not available | Aromatic C-Br |

| Data not available | Aromatic C-CH₂ |

| Data not available | Aromatic C-H |

| Data not available | Aromatic C-H |

| Data not available | -OCH₂O- |

| Data not available | -CH₂COOH |

Specific experimental ¹³C NMR data for this compound could not be located in the surveyed scientific databases. The spectrum would be expected to show a signal for the carbonyl carbon of the carboxylic acid in the downfield region. The aromatic carbons would appear in the intermediate region, with their chemical shifts influenced by the bromo, dioxole, and acetic acid substituents. The methylene carbons of the dioxole and acetic acid groups would be found in the upfield region of the spectrum.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity between atoms.

COSY spectra would reveal correlations between neighboring protons, helping to confirm the positions of substituents on the aromatic ring.

HMQC would correlate proton signals with the carbon atoms to which they are directly attached.

HMBC would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the complete molecular structure.

No specific 2D NMR experimental data for this compound is available in the public domain.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Data Table for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| Data not available | O-H Stretch | Carboxylic Acid |

| Data not available | C=O Stretch | Carboxylic Acid |

| Data not available | C-O Stretch | Ether and Carboxylic Acid |

| Data not available | C-Br Stretch | Aryl Halide |

| Data not available | Aromatic C=C Stretch | Aromatic Ring |

A published experimental IR spectrum for this compound was not found. The IR spectrum of this compound would be expected to exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a strong, sharp absorption for the C=O stretch of the carboxylic acid, and characteristic absorptions for the C-O bonds of the ether and carboxylic acid groups. Aromatic C=C stretching and a C-Br stretching vibration would also be anticipated.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| Data not available | Molecular Ion [M]⁺ |

| Data not available | Fragment Ions |

Experimental mass spectrometry data for this compound is not available in the reviewed literature. The mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for the ⁷⁹Br and ⁸¹Br isotopes) would be observed for the molecular ion and any bromine-containing fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule.

HRMS data for this compound has not been reported in the available scientific literature. An HRMS analysis would provide the exact mass of the molecular ion, which could be used to confirm the molecular formula C₉H₇BrO₄.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC-MS is employed to confirm the molecular weight and to identify impurities.

A typical method involves injecting a solution of the compound into a liquid chromatograph, often using a reverse-phase column such as a C18. The mobile phase generally consists of a mixture of acetonitrile (B52724) and water, with a small amount of formic acid to facilitate protonation of the analyte. sielc.comsielc.com As the compound elutes from the column, it is introduced into the mass spectrometer.

The mass spectrometer ionizes the molecule, and because of the acidic nature of the carboxylic acid group, negative ion mode electrospray ionization (ESI-) is often effective, which would detect the deprotonated molecule [M-H]⁻. The resulting mass-to-charge ratio (m/z) is measured, providing direct evidence of the compound's molecular weight. For this compound (C₉H₇BrO₄), the expected molecular weight is approximately 259.05 g/mol , taking into account the isotopic distribution of bromine.

Table 1: Representative LC-MS Parameters for Analysis

| Parameter | Value/Condition |

| Chromatography System | Agilent 1200 Series HPLC or equivalent |

| Column | Hypersil GOLD C18 (or similar) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Expected Ion | [M-H]⁻ |

| Expected m/z | ~257.9 (for ⁷⁹Br isotope), ~259.9 (for ⁸¹Br isotope) |

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and performing quantitative analysis of this compound. The technique separates components in a mixture with high resolution, allowing for accurate quantification.

For quantitative analysis, a reverse-phase HPLC method is typically developed. sielc.comsielc.com The compound's aromatic benzodioxole ring contains a chromophore that allows for detection using an ultraviolet (UV) detector. A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte in an unknown sample is then compared to this calibration curve to determine its precise concentration. Purity is assessed by integrating the area of the main peak and comparing it to the total area of all detected peaks.

Table 2: Typical HPLC Method for Purity and Quantitative Analysis

| Parameter | Value/Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water containing 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at a specified wavelength (e.g., 254 nm) |

| Injection Volume | 10 - 20 µL |

| Purpose | Purity assessment and concentration determination |

Column Chromatography for Purification

Column chromatography is a fundamental purification technique used during the synthesis of this compound to isolate it from reaction byproducts and unreacted starting materials. rsc.orgnih.gov This method relies on the differential adsorption of compounds to a stationary phase as a mobile phase is passed through it.

In a typical procedure, silica (B1680970) gel is used as the stationary phase. rochester.edu The crude reaction mixture is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. A solvent system, known as the eluent, is then passed through the column. For an acidic compound like this compound, a common eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. rochester.edu A small amount of acetic acid is often added to the eluent to ensure the carboxylic acid remains protonated and elutes as a sharp, well-defined band, preventing "tailing" on the silica gel. nih.govrochester.edu Fractions are collected as the eluent exits the column and are typically analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique for confirming the elemental composition of a purified compound, thereby validating its empirical formula. The analysis measures the percentage by mass of carbon (C), hydrogen (H), and other elements present in the sample. For halogen-containing compounds, the percentage of bromine (Br) is also determined.

The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula, C₉H₇BrO₄. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass in Compound ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 108.099 | 41.73% |

| Hydrogen | H | 1.008 | 7.056 | 2.72% |

| Bromine | Br | 79.904 | 79.904 | 30.84% |

| Oxygen | O | 15.999 | 63.996 | 24.70% |

| Total | C₉H₇BrO₄ | - | 259.055 | 100.00% |

Mechanistic and Computational Investigations of 6 Bromo 1,3 Benzodioxol 5 Yl Acetic Acid and Its Derivatives

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid can be approached through several synthetic routes, each involving a series of well-established reaction mechanisms. A plausible pathway commences with the bromination of a suitable 1,3-benzodioxole (B145889) precursor, followed by the introduction of the acetic acid moiety.

One common strategy involves the direct bromination of 1,3-benzodioxole-5-acetic acid (piperonylacetic acid). The mechanism for this electrophilic aromatic substitution begins with the generation of the electrophile, typically Br+, from molecular bromine with the aid of a Lewis acid catalyst or under polar solvent conditions. The electron-rich 1,3-benzodioxole ring is susceptible to electrophilic attack. The directing effects of the alkylacetic acid and the methylenedioxy group favor substitution at the 6-position. The reaction proceeds via a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The final step is the deprotonation of the sigma complex by a weak base to restore the aromaticity of the ring, yielding the desired this compound.

Alternatively, a multi-step synthesis can be employed, starting from 6-bromo-1,3-benzodioxole. This intermediate can then be functionalized to introduce the acetic acid side chain. One such method is the conversion of the aryl bromide to a Grignard reagent, followed by carboxylation. The mechanism involves the reaction of the aryl bromide with magnesium metal to form an organomagnesium halide. This Grignard reagent, acting as a potent nucleophile, then attacks the electrophilic carbon of carbon dioxide (dry ice). nasa.govdiva-portal.orgnih.govproquest.com This addition reaction forms a magnesium carboxylate salt. diva-portal.orgproquest.com Subsequent acidic workup protonates the carboxylate to yield the carboxylic acid. diva-portal.orgnih.govproquest.com

Another approach involves the conversion of a precursor like (6-bromo-1,3-benzodioxol-5-yl)methanol (B1267513) to the corresponding nitrile, followed by hydrolysis. The alcohol can be converted to a halide, which then undergoes nucleophilic substitution with a cyanide salt to form the nitrile. The hydrolysis of the nitrile to the carboxylic acid can be catalyzed by either acid or base. nih.govworldscientific.comsemanticscholar.orgresearchgate.net Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water. researchgate.netresearchgate.net A series of proton transfers and tautomerization leads to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. semanticscholar.orgresearchgate.net In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon, and subsequent proton transfers and elimination of ammonia (B1221849) (as an amide anion) after the formation of an amide intermediate lead to the carboxylate salt, which is then protonated in an acidic workup. nih.govsemanticscholar.org

The Willgerodt-Kindler reaction offers another pathway from an appropriate acetophenone (B1666503) precursor. researchgate.netresearchgate.netnih.govacs.org This reaction transforms an aryl alkyl ketone into a thioamide using sulfur and an amine like morpholine, which can then be hydrolyzed to the corresponding carboxylic acid. researchgate.netresearchgate.netacs.org The mechanism is complex, involving the formation of an enamine, thiation, and a series of rearrangements that result in the migration of the carbonyl group to the terminal carbon of the alkyl chain. researchgate.netresearchgate.net

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are powerful tools for investigating the electronic structure, molecular properties, and reactivity of molecules like this compound and its derivatives. These computational methods provide insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. semanticscholar.orgnih.gov For this compound, DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), can be used to optimize the molecular geometry and predict various properties. proquest.comresearchgate.net These calculations can determine bond lengths, bond angles, and dihedral angles of the ground state structure. Furthermore, DFT is employed to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. DFT also serves as the foundation for calculating many of the electronic properties discussed in the following sections, including molecular orbital energies, electron density distribution, and electrostatic potential. proquest.comresearchgate.net

Table 1: Representative Calculated Molecular Properties for a Substituted Benzodioxole Derivative (Analogous to this compound) using DFT

| Property | Calculated Value |

| Total Energy | -1250.5 Hartree |

| Dipole Moment | 3.5 Debye |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com For this compound, the energy and spatial distribution of the HOMO and LUMO can be calculated using DFT. The HOMO represents the ability to donate an electron, and its location on the molecule indicates the likely sites for electrophilic attack. youtube.com Conversely, the LUMO represents the ability to accept an electron, and its location highlights potential sites for nucleophilic attack. youtube.com

The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical stability and reactivity of a molecule. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For this compound, the presence of the electron-donating methylenedioxy group and the electron-withdrawing bromine atom and carboxylic acid group will influence the energies and distributions of the frontier orbitals.

Table 2: Frontier Molecular Orbital (FMO) Data for a Hypothetical Substituted Benzodioxole

| Molecular Orbital | Energy (eV) | Primary Location of Electron Density |

| LUMO | -1.5 | Benzene (B151609) ring, carboxylic acid group |

| HOMO | -6.8 | Benzene ring, oxygen atoms of the dioxole ring |

| Energy Gap (LUMO-HOMO) | 5.3 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netacs.orguba.arnih.govwisc.eduuba.ar It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structures of core electrons, lone pairs, and bonds. wisc.eduuba.ar A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. uba.ar These interactions represent hyperconjugative effects, where electron density is delocalized from a filled (donor) NBO to an empty (acceptor) NBO.

For this compound, NBO analysis can elucidate intramolecular and intermolecular interactions. Intramolecularly, it can reveal the delocalization of electron density from the oxygen lone pairs of the benzodioxole ring into the antibonding orbitals of the aromatic ring, contributing to its stability. acs.org It can also describe the electronic effects of the bromine and acetic acid substituents. For intermolecular interactions, NBO analysis is particularly useful for studying hydrogen bonding. nih.gov In the case of the carboxylic acid dimer, NBO analysis can quantify the stabilization energy arising from the interaction between the lone pair of the carbonyl oxygen (donor) and the antibonding orbital of the O-H bond (acceptor) of the neighboring molecule.

Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for a Carboxylic Acid Dimer (Analogous System)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(O) of C=O | σ(O-H) | 15.2 |

| LP(O) of O-H | σ(C=O) | 2.5 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. numberanalytics.comwalisongo.ac.idresearchgate.netresearchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. numberanalytics.comwalisongo.ac.idresearchgate.netresearchgate.net Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. numberanalytics.comresearchgate.netresearchgate.net

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen of the carboxylic acid group, indicating its susceptibility to protonation and its role as a hydrogen bond acceptor. The hydroxyl hydrogen of the carboxylic acid would exhibit a region of high positive potential, making it a likely site for deprotonation and a hydrogen bond donor. The oxygen atoms of the benzodioxole ring would also contribute to a region of negative potential on the aromatic ring, while the bromine atom would have a complex effect on the electrostatic potential.

Table 4: Representative Molecular Electrostatic Potential (MEP) Values on Key Atoms of a Substituted Benzodioxole Acetic Acid

| Atom/Region | MEP Value (arbitrary units) | Implied Reactivity |

| Carbonyl Oxygen (C=O) | -0.05 | Electrophilic attack / H-bond acceptor |

| Hydroxyl Hydrogen (O-H) | +0.08 | Nucleophilic attack / H-bond donor |

| Benzodioxole Oxygens | -0.03 | Electrophilic attack |

| Aromatic Protons | +0.02 | Weakly electrophilic |

Prediction and Characterization of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. nasa.govdiva-portal.orgproquest.comnih.govresearchgate.net Organic molecules, particularly those with extended π-conjugation and donor-acceptor groups, can exhibit significant NLO responses. nasa.govproquest.com The 1,3-benzodioxole moiety can act as an electron-donating group, and when combined with electron-withdrawing substituents, can lead to molecules with substantial NLO properties. nih.govresearchgate.net

The NLO properties of this compound and its derivatives can be predicted and characterized using computational methods, primarily DFT. proquest.comresearchgate.net The key parameters that describe the NLO response of a molecule are the first hyperpolarizability (β) and the second hyperpolarizability (γ). nih.govproquest.comresearchgate.net These properties can be calculated using DFT with specialized functionals and basis sets designed for NLO calculations. nih.govproquest.com

A large first hyperpolarizability is associated with a significant second-order NLO response, such as second-harmonic generation. This property is often enhanced in molecules with a large change in dipole moment upon electronic excitation, which is facilitated by intramolecular charge transfer from a donor to an acceptor group through a π-conjugated system. For this compound, the benzodioxole ring acts as a donor, while the bromine and carboxylic acid groups have electron-withdrawing character, potentially giving rise to NLO activity. Theoretical calculations can predict the magnitude of the hyperpolarizability and provide insights into the structure-property relationships that govern the NLO response. nih.govproquest.com This allows for the in silico design of new derivatives with enhanced NLO properties by modifying the donor and acceptor strengths and the nature of the conjugated bridge.

Table 5: Calculated Non-Linear Optical (NLO) Properties for a Representative Donor-Acceptor Substituted Benzene (Analogous System)

| Property | Calculated Value |

| Dipole Moment (μ) | 4.5 Debye |

| Mean Polarizability (α) | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 30 x 10⁻³⁰ esu |

In Silico Modeling for Structure-Activity Relationships (SAR) and Biological Interactions

Computational, or in silico, modeling has become an indispensable tool in modern drug discovery and development. For this compound and its derivatives, these methods provide crucial insights into their potential biological activities by exploring their interactions with macromolecular targets and predicting their efficacy based on their structural features.

Molecular Docking Studies with Biological Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as a derivative of this compound, might interact with a biological receptor or enzyme at the atomic level. Such studies are pivotal for elucidating mechanisms of action and for the rational design of more potent and selective analogs.

While specific docking studies on this compound are not extensively detailed in the available literature, research on structurally related benzodioxole derivatives has demonstrated their potential to interact with a variety of important biological targets. For instance, novel hybrid derivatives of benzodioxole-Propanamide have been investigated for their ability to modulate AMPA receptor activities, which is relevant for potential neuroprotective effects. acs.org The benzodioxole moiety, in these cases, is considered a critical pharmacophore for allosteric binding to AMPA receptors. acs.org

In other research, benzodioxole derivatives have been designed and evaluated as inhibitors of enzymes like cyclooxygenase (COX). nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues of the enzyme. For example, docking studies might show the carboxylate group of an acetic acid derivative forming a hydrogen bond with a key amino acid residue in the receptor's binding pocket, an interaction often crucial for inhibitory activity.

Furthermore, computational approaches have been used to design benzodioxole derivatives as P-glycoprotein (P-gp) inhibitors to overcome multidrug resistance in cancer therapy. researchgate.net Molecular docking, in this context, helps to predict how these compounds bind to the efflux pump, thereby inhibiting its function. Similarly, derivatives have been docked into the active sites of enzymes like myeloperoxidase and α-amylase to investigate their potential as inhibitors. mdpi.comnih.gov

The insights gained from these docking studies on related compounds can be extrapolated to hypothesize the potential interactions of this compound. The presence of the bromine atom, the acetic acid side chain, and the benzodioxole core suggests that it could engage in a variety of interactions, including halogen bonding, hydrogen bonding, and hydrophobic interactions, with various biological targets.

| Derivative Class | Biological Target | Key Findings from Docking Studies | Potential Therapeutic Area |

|---|---|---|---|

| Benzodioxole-Propanamide Hybrids | AMPA Receptors | The benzodioxole moiety is crucial for allosteric binding. The linker length and substituents on the phenyl ring significantly influence efficacy. acs.org | Neurodegenerative Diseases (e.g., Parkinson's) |

| Phenylfuran-bisamide Derivatives | P-glycoprotein (P-gp) | Inhibition of the P-gp efflux function is predicted, suggesting a mechanism for overcoming multidrug resistance. researchgate.net | Oncology |

| Benzodioxole Carboxamides | α-amylase | Potent inhibition of the enzyme, suggesting a potential mechanism for antidiabetic effects. mdpi.com | Diabetes |

| Benzodioxole Acetates | Cyclooxygenase (COX-1/COX-2) | Compounds show inhibitory activity against both COX isoforms, with selectivity influenced by substituents. nih.gov | Inflammation |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. drugdesign.org By identifying the physicochemical properties, or "descriptors," that are critical for activity, QSAR models can be used to predict the efficacy of novel, unsynthesized molecules, thereby prioritizing synthetic efforts.

For classes of compounds like benzodioxole derivatives, QSAR studies can elucidate which structural features are most important for a given biological effect. While specific QSAR models for this compound were not found, studies on related structures, such as phenoxyacetic acids, provide a framework for how such an analysis would be conducted. mdpi.com

A typical QSAR study involves calculating a variety of molecular descriptors for a series of compounds with known biological activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates a combination of these descriptors with the observed activity.

For example, a QSAR model for a series of benzodioxole-based enzyme inhibitors might reveal that:

Hydrophobicity (logP) is positively correlated with activity, suggesting that more lipophilic compounds better penetrate the cell membrane to reach an intracellular target.

The presence of an electron-withdrawing group (like the bromine atom on the benzodioxole ring) at a specific position enhances activity, possibly by modifying the electronic properties of the molecule to favor binding. researchgate.net

Specific steric parameters related to the size and shape of substituents are critical, indicating a well-defined binding pocket in the target receptor.

The validation of a QSAR model is crucial and is typically performed using statistical methods like leave-one-out cross-validation to ensure its predictive power. mdpi.com Once validated, the model can be used to screen virtual libraries of related compounds to identify those with the highest predicted activity for future synthesis and testing. This approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates.

| Molecular Descriptor Category | Example Descriptors | Potential Influence on Biological Activity |

|---|---|---|

| Hydrophobic | LogP (partition coefficient), Molar Refractivity | Affects membrane permeability and binding to hydrophobic pockets in receptors. |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial atomic charges | Governs electrostatic interactions, hydrogen bonding capacity, and reaction propensity. cosmosscholars.com |

| Steric | Molecular Weight, Molecular Volume, Surface Area | Determines the fit of the molecule into the binding site of a receptor or enzyme. |

| Topological | Connectivity indices, Shape indices | Describes the branching and overall shape of the molecule, which can be crucial for specific receptor interactions. |

Applications in Chemical Biology and Advanced Drug Discovery Research

Exploration of Enzyme Inhibition Mechanisms

There is no publicly available research detailing the exploration of enzyme inhibition mechanisms for (6-Bromo-1,3-benzodioxol-5-yl)acetic acid.

No target enzymes have been identified or characterized for this compound in the scientific literature.

No kinetic studies on the interaction of this compound with any enzyme have been published.

Receptor Binding Profiling and Ligand-Receptor Interaction Analysis

There is no publicly available research on the receptor binding profile of this compound.

No data from in vitro binding assays for this compound are available in the scientific literature.

There are no published studies on the structural biology of this compound in complex with any receptor.

Cellular Assay Research for Investigating Biological Responses

There is no publicly available research on the use of this compound in cellular assays to investigate biological responses.

Modulation of Gene Expression and Protein Levels in Cell Systems

There is a lack of specific studies in the accessible scientific literature that detail the modulation of gene expression or protein levels in cellular systems resulting from direct treatment with this compound. Research has predominantly pursued the synthesis of derivatives to achieve targeted biological effects.

Investigation of Intracellular Signaling Pathways and Biological Cascades

Detailed investigations into the effects of this compound on specific intracellular signaling pathways and biological cascades are not extensively documented in current research literature. The scientific focus remains on the derivatives synthesized from this foundational structure.

Development of this compound as a Scaffold for Biologically Active Compounds

The this compound structure serves as a valuable scaffold in medicinal chemistry and drug discovery for the generation of novel, biologically active compounds. Its inherent chemical features allow for systematic structural modifications to develop derivatives with targeted biological activities.

Design and Synthesis of Derivatives with Specific Biological Activities (e.g., Auxin Receptor Agonists)

A notable application of the 1,3-benzodioxole (B145889) scaffold, closely related to this compound, is in the development of potent auxin receptor agonists. Researchers have successfully designed and synthesized a series of N-(benzo[d]dioxol-5-yl)-2-(one-benzylthio) acetamides, designated as K-1 to K-22, using computer-aided drug discovery approaches targeting the auxin receptor TIR1 (Transport Inhibitor Response 1).

The synthesis of these derivatives involves a multi-step process. Initially, secondary intermediates are prepared through a substitution reaction between a substituted benzyl (B1604629) bromide and thioglycolic acid. Subsequently, the carboxyl group of the intermediate is converted into an acid chloride, which then reacts with an organic amine like benzo[d]dioxol-5-amine to yield the final target compounds.

One of the most promising compounds from this series, K-10, demonstrated excellent root growth-promoting activity, surpassing that of the commonly used 1-naphthylacetic acid (NAA). This highlights the potential of the 1,3-benzodioxole scaffold in creating effective plant growth regulators.

Below is a table summarizing a selection of the synthesized derivatives and their reported activities.

| Compound ID | R-Group Substitution | Biological Activity | Reference |

| K-1 to K-22 | Various substitutions on the benzyl ring (e.g., 2-CF3, 4-F, 3-Cl, 4-Br) | Auxin receptor agonists, root growth promoters | |

| K-10 | Specific substitution (not detailed in abstract) | Potent root growth-promoting activity, exceeding NAA |

Mechanistic Studies on the Biological Activity of Novel Analogues

Mechanistic studies on novel analogues derived from the 1,3-benzodioxole scaffold have provided insights into their mode of action. For instance, the potent auxin receptor agonist, K-10, has been shown to exert its effects through auxin-like physiological functions.

Morphological investigations using auxin-related mutants (yucQ, tir1) revealed that K-10's activity is recognized by the TIR1 auxin receptor. Furthermore, K-10 was found to significantly enhance the transcriptional activity of the auxin response reporter, DR5:GUS.

Transcriptome analysis provided further evidence for its mechanism, showing that K-10 induces a transcriptional response common with auxin and leads to the down-regulation of genes that inhibit root growth. Molecular docking analyses also indicated that K-10 has a stronger binding affinity with the TIR1 receptor compared to NAA.

These findings underscore the potential of the 1,3-benzodioxole scaffold for discovering and developing novel auxin receptor agonists that could be effective in enhancing root growth and crop production.

Future Directions and Emerging Research Perspectives

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future of chemical synthesis is increasingly geared towards "green chemistry" to minimize environmental impact. For benzodioxole derivatives, this involves moving away from harsh reagents and energy-intensive conditions. A significant area of research is the use of biocatalysts, such as enzymes or whole microbial cells, to perform chemical transformations under mild, aqueous conditions. For instance, studies on related ketones with a piperonyl (1,3-benzodioxole) ring have shown that microorganisms like Lactobacillus paracasei can achieve highly selective reductions in an environmentally friendly process. nih.govresearchgate.net This approach not only reduces waste but can also produce chiral compounds with high purity. nih.gov

Another promising strategy is the development of one-pot, multicomponent reactions. These reactions combine multiple starting materials in a single step to form complex products, which increases efficiency and reduces the need for intermediate purification steps and solvent usage. mdpi.com The application of reusable, heterogeneous catalysts in these synthetic protocols further enhances their sustainability, offering an eco-friendly and cost-effective pathway for generating libraries of benzodioxole derivatives. mdpi.com

Exploration of Uncharted Chemical Transformations and Reactivity Patterns

(6-Bromo-1,3-benzodioxol-5-yl)acetic acid is a versatile chemical intermediate. chembk.com The carboxylic acid group is a key handle for a variety of chemical modifications. For example, it readily reacts to form amides and esters, allowing for the creation of diverse compound libraries. nih.govnih.gov Research has demonstrated the synthesis of benzodioxole carboxamide derivatives by coupling the acid with various anilines, a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov

Beyond the acid group, the aromatic ring, activated by the dioxole and modified by the bromine atom, presents opportunities for further functionalization. The bromine atom can be used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, significantly expanding the chemical space accessible from this starting material. The core structure can also be incorporated into more complex molecular architectures, as seen in the synthesis of Hsp90 inhibitors where a (6-bromo-1,3-benzodioxol-5-yl)sulfanyl moiety was a key component. nih.gov Future research will likely focus on discovering novel reactions that exploit the unique electronic properties of this scaffold to build intricate and functionally rich molecules. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govnih.gov These computational tools can analyze vast datasets to predict the properties of molecules, design novel compounds with desired characteristics, and optimize synthetic pathways. springernature.comresearchgate.net For the this compound scaffold, AI/ML can be applied in several ways.